1-Chloro-5-methoxy-2,4-dinitrobenzene
Description
1-Chloro-5-methoxy-2,4-dinitrobenzene is a chlorinated aromatic compound featuring a benzene ring substituted with two nitro groups (positions 2 and 4), a methoxy group (position 5), and a chlorine atom (position 1). Its molecular formula is C₇H₅ClN₂O₅, with a molecular mass of 244.58 g/mol. The electron-withdrawing nitro groups and chlorine atom create a highly polarized aromatic system, making it reactive in nucleophilic substitution and conjugation reactions. This compound is utilized in synthetic chemistry as an intermediate for pharmaceuticals and agrochemicals, and its structural analogs are studied in biochemical assays, particularly for glutathione S-transferase (GST) activity .
Properties
CAS No. |
57356-27-1 |
|---|---|
Molecular Formula |
C7H5ClN2O5 |
Molecular Weight |
232.58 g/mol |
IUPAC Name |
1-chloro-5-methoxy-2,4-dinitrobenzene |
InChI |
InChI=1S/C7H5ClN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3 |
InChI Key |
VEEIJKKBWGGVTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-methoxy-2,4-dinitrobenzene can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the treatment of 1-chloro-2,4-dinitrobenzene with sodium methoxide in methanol. The reaction proceeds via the formation of a Meisenheimer complex, which then eliminates a chloride ion to form the desired product .
Industrial Production Methods: Industrial production of 1-chloro-5-methoxy-2,4-dinitrobenzene typically involves large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-methoxy-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Major Products Formed:
Scientific Research Applications
1-Chloro-5-methoxy-2,4-dinitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-5-methoxy-2,4-dinitrobenzene primarily involves nucleophilic aromatic substitution. The presence of electron-withdrawing nitro groups activates the aromatic ring towards nucleophilic attack. The nucleophile attacks the carbon atom bonded to the chlorine, forming a Meisenheimer complex, which then eliminates the chloride ion to form the final product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Chloro-2,4-dimethoxy-5-nitrobenzene (CAS 119-21-1)
- Molecular Formula: C₈H₈ClNO₄
- Molecular Mass : 217.61 g/mol
- Substituents : Chlorine (position 1), methoxy (positions 2 and 4), nitro (position 5).
- Key Differences: The target compound has two nitro groups (positions 2 and 4) versus one nitro group in this analog. The additional methoxy group in the analog increases electron density on the ring, reducing reactivity toward electrophiles compared to the electron-deficient target compound.
1-Fluoro-5-methoxy-2,4-dinitrobenzene
- Substituents : Fluorine (position 1), methoxy (position 5), nitro (positions 2 and 4).
- Key Differences :
1-Chloro-2,4-dinitrobenzene (CDNB)
- Molecular Formula : C₆H₃ClN₂O₄
- Molecular Mass : 202.55 g/mol
- Substituents : Chlorine (position 1), nitro (positions 2 and 4).
- Key Differences :
- The absence of a methoxy group in CDNB increases its electrophilicity, making it a standard substrate for GST assays (conjugation with glutathione).
- The target compound’s methoxy group may reduce GST binding affinity due to steric hindrance or electronic effects.
- CDNB is widely used in toxicology studies, while the target compound’s applications are less documented .
Physicochemical and Reactivity Comparison
Table 1: Substituent Effects on Reactivity
| Compound | Electron-Withdrawing Groups | Electron-Donating Groups | Reactivity in Nucleophilic Substitution |
|---|---|---|---|
| 1-Chloro-5-methoxy-2,4-DNB | 2 × NO₂, 1 × Cl | 1 × OCH₃ | Moderate (Cl activated by NO₂) |
| 1-Chloro-2,4-dimethoxy-5-NB | 1 × NO₂, 1 × Cl | 2 × OCH₃ | Low (deactivated by OCH₃) |
| CDNB | 2 × NO₂, 1 × Cl | None | High (strongly activated) |
Mechanistic and Kinetic Insights
Nucleophilic Aromatic Substitution :
- The target compound’s chlorine at position 1 is activated by nitro groups at positions 2 and 4, facilitating substitution with amines or thiols. Methoxy at position 5 may direct nucleophiles to specific ring positions .
- Kinetics : Reactions with hydrazine follow pseudo-first-order kinetics, with rate constants influenced by substituent electronic effects. For example, 1-methoxy-2,4-dinitrobenzene reacts faster than chloro analogs due to reduced steric hindrance .
GST Enzyme Interactions :
- CDNB’s high GST affinity (kₐₜ ≈ 68 nmol/min/mg) contrasts with the target compound’s untested activity. Methoxy substitution could reduce catalytic efficiency, as seen in ethacrynic acid’s IC₅₀ shift from 4.38 µM (CDNB) to 17 µM (alternative substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
